molecular formula C25H30N2O B6054012 [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol

[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol

Cat. No. B6054012
M. Wt: 374.5 g/mol
InChI Key: KVYIQCQLBFZGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol, also known as PPM, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the phenylpiperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a sigma-1 receptor agonist. It may also have an effect on other neurotransmitter systems, such as the serotonin and norepinephrine systems. The overall effect of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol on these systems is complex and may vary depending on the specific experimental conditions.
Biochemical and Physiological Effects
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in reward and motivation. [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has also been shown to have an effect on calcium signaling, which may be related to its affinity for the sigma-1 receptor. Other effects of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol include changes in gene expression and protein levels in various brain regions.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol in lab experiments is its specificity for the dopamine D2 and sigma-1 receptors. This can allow researchers to study the role of these receptors in various physiological and pathological states. However, one limitation of using [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol is its relatively low potency compared to other compounds that target these receptors. This may limit its usefulness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. For example, [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been shown to have an effect on cocaine self-administration in rats, suggesting that it may be useful in the treatment of drug addiction. Another potential area of research is the development of more potent and selective compounds that target the dopamine D2 and sigma-1 receptors. Finally, [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol may also be useful in the study of other neurotransmitter systems, such as the glutamate and GABA systems.

Synthesis Methods

[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 3-phenylpropanal with piperidine in the presence of a catalyst to produce 3-(3-phenylpropyl)piperidine. This intermediate is then reacted with 5-chloromethylquinoline to produce [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol. The final compound can be purified using standard techniques such as column chromatography.

Scientific Research Applications

[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and calcium signaling. These properties make [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol a potentially useful tool for studying the role of these receptors in various physiological and pathological states.

properties

IUPAC Name

[3-(3-phenylpropyl)-1-(quinolin-5-ylmethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O/c28-20-25(14-5-10-21-8-2-1-3-9-21)15-7-17-27(19-25)18-22-11-4-13-24-23(22)12-6-16-26-24/h1-4,6,8-9,11-13,16,28H,5,7,10,14-15,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYIQCQLBFZGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C3C=CC=NC3=CC=C2)(CCCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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